molecular formula C13H21ClN4O B13770232 3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride CAS No. 52943-16-5

3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride

Cat. No.: B13770232
CAS No.: 52943-16-5
M. Wt: 284.78 g/mol
InChI Key: OWONSDOBFNCICY-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride is a chemical compound with the molecular formula C13H20N4O·HCl. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride typically involves the reaction of nicotinic acid with dimethylamine and 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediates and their subsequent conversion to the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out on a larger scale using optimized reaction conditions. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and yield of the product. The reaction is typically conducted in a cleanroom environment to prevent contamination and ensure the safety of the workers.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: Similar in structure but lacks the piperazine moiety.

    N,N-Dimethyl-3-pyridinecarboxamide: Similar but without the 4-methylpiperazine group.

    4-Methylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.

Uniqueness

3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride is unique due to its combination of a pyridine ring, a carboxamide group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

52943-16-5

Molecular Formula

C13H21ClN4O

Molecular Weight

284.78 g/mol

IUPAC Name

N,N-dimethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C13H20N4O.ClH/c1-15(2)13(18)11-5-4-6-14-12(11)17-9-7-16(3)8-10-17;/h4-6H,7-10H2,1-3H3;1H

InChI Key

OWONSDOBFNCICY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C(=O)N(C)C.Cl

Origin of Product

United States

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